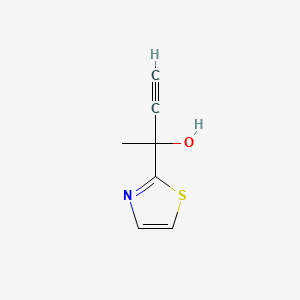

2-(Thiazol-2-yl)but-3-yn-2-ol

説明

“2-(Thiazol-2-yl)but-3-yn-2-ol” is an organic compound . It has been identified as a highly potent NIK inhibitor .

Synthesis Analysis

The synthesis of “2-(Thiazol-2-yl)but-3-yn-2-ol” involves several steps. The racemic mixture was separated on a preparative chiral column . The enantiomers were separated by Chiral-Prep-HPLC .

Molecular Structure Analysis

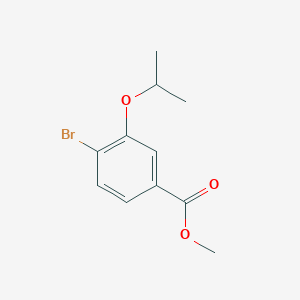

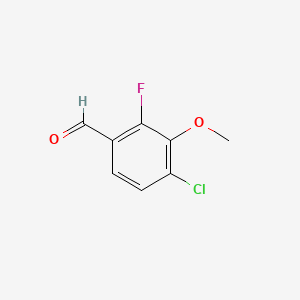

The molecular formula of “2-(Thiazol-2-yl)but-3-yn-2-ol” is C7H7NOS . The InChI code is 1S/C7H7NOS/c1-3-7(2,9)6-8-4-5-10-6/h1,4-5,9H,2H3/t7-/m1/s1 .

Chemical Reactions Analysis

“2-(Thiazol-2-yl)but-3-yn-2-ol” has been involved in various chemical reactions. For instance, it has been used in the synthesis of N-Phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine Derivatives .

Physical And Chemical Properties Analysis

“2-(Thiazol-2-yl)but-3-yn-2-ol” is a white to yellow solid . Its molecular weight is 153.2 g/mol .

科学的研究の応用

Analgesic Properties

Research indicates that thiazole derivatives exhibit significant analgesic activities . As an analgesic, 2-(Thiazol-2-yl)but-3-yn-2-ol could be developed to manage pain without the side effects associated with traditional painkillers.

Anti-inflammatory Uses

The anti-inflammatory properties of thiazole compounds are well-documented . 2-(Thiazol-2-yl)but-3-yn-2-ol could be utilized in the treatment of inflammatory conditions, offering a new avenue for patients with chronic inflammation.

Antimicrobial and Antifungal Effects

Thiazole derivatives are known to possess antimicrobial and antifungal effects . This makes 2-(Thiazol-2-yl)but-3-yn-2-ol a candidate for the development of new antimicrobial agents that could be effective against resistant strains of bacteria and fungi.

Antiviral Activity

The structure of thiazole compounds has been associated with antiviral activity . 2-(Thiazol-2-yl)but-3-yn-2-ol could potentially be used in the synthesis of antiviral drugs, especially in the wake of emerging viral pathogens.

Neuroprotective Effects

Neuroprotection is a significant field of study, especially in the context of neurodegenerative diseases. Thiazole derivatives have shown promise in protecting neuronal health , and 2-(Thiazol-2-yl)but-3-yn-2-ol could be a key molecule in developing treatments for conditions like Alzheimer’s and Parkinson’s disease.

Antitumor and Cytotoxic Applications

Compounds with a thiazole moiety have been reported to exhibit antitumor and cytotoxic activities . 2-(Thiazol-2-yl)but-3-yn-2-ol could be investigated for its efficacy in cancer treatment, potentially leading to the development of new chemotherapeutic agents.

Chemical Synthesis and Drug Development

Lastly, 2-(Thiazol-2-yl)but-3-yn-2-ol serves as a building block in chemical synthesis . Its unique structure allows for the creation of various biologically active molecules, contributing to the development of a wide range of drugs and therapeutic agents.

作用機序

Target of Action

The primary target of 2-(Thiazol-2-yl)but-3-yn-2-ol is the NF-κB inducing kinase (NIK). NIK plays a crucial role in the non-canonical NF-κB pathway, which is involved in immune response regulation .

Mode of Action

2-(Thiazol-2-yl)but-3-yn-2-ol acts as a potent inhibitor of NIK. By inhibiting NIK, it prevents the activation of the non-canonical NF-κB pathway, thereby modulating immune responses .

Biochemical Pathways

The compound affects the non-canonical NF-κB pathway. Under normal conditions, NIK activates this pathway, leading to the production of various inflammatory cytokines. By inhibiting NIK, 2-(Thiazol-2-yl)but-3-yn-2-ol reduces the production of these cytokines, thereby modulating inflammation .

Pharmacokinetics

It has been noted that the pharmacokinetics of this compound are satisfactory

Result of Action

The inhibition of NIK by 2-(Thiazol-2-yl)but-3-yn-2-ol leads to a decrease in the production of inflammatory cytokines. This can result in the alleviation of symptoms in conditions characterized by excessive inflammation .

特性

IUPAC Name |

2-(1,3-thiazol-2-yl)but-3-yn-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NOS/c1-3-7(2,9)6-8-4-5-10-6/h1,4-5,9H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJCFOOAPKUJAIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#C)(C1=NC=CS1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the 2-(Thiazol-2-yl)but-3-yn-2-ol moiety contribute to the inhibitory activity of the investigated compounds against NIK?

A1: While the paper doesn't explicitly detail the specific interactions of the 2-(Thiazol-2-yl)but-3-yn-2-ol moiety with NIK, it highlights that this group, along with others, was introduced through a structure-based drug design approach. [] This suggests that the researchers utilized computational modeling and information about NIK's active site to incorporate this specific moiety into the designed compounds.

Q2: What are the potential advantages of targeting NIK for the treatment of psoriasis, as suggested by this study?

A2: The study demonstrates that inhibiting NIK with compounds containing the 2-(Thiazol-2-yl)but-3-yn-2-ol moiety leads to a reduction in psoriasis-like symptoms in a mouse model. [] This suggests that NIK plays a crucial role in the inflammatory pathways driving psoriasis development. The potential advantages of targeting NIK in this context include:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

amino}propyl)(methyl)amine](/img/structure/B1456995.png)